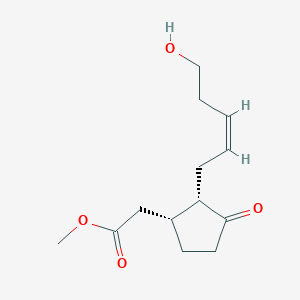

Methyl tuberonate

Description

Historical Perspectives in Plant Science Research

The history of plant science research dates back centuries, with early studies focusing on plant description and classification ebsco.com. The identification of chemical compounds that influence plant growth and development emerged later. Jasmonates, including methyl tuberonate, were first recognized for their roles in processes like senescence promotion and growth inhibition in the 1980s nih.govpsu.edu. Methyl jasmonate, a closely related compound, was initially isolated from jasmine oil in 1962 psu.edu. Tuberonic acid, the precursor to this compound, was identified as a substance that induces tuber formation in potatoes dntb.gov.uanih.gov. This discovery specifically linked a jasmonate-related compound to a significant developmental process in plants.

Significance as a Plant Lipid-Derived Signaling Molecule

This compound is classified as an oxylipin, a group of oxygenated fatty acid derivatives that function as signaling molecules in plants nih.gov. These lipid-derived mediators play crucial roles in regulating various aspects of plant development and interactions with the environment mdpi.comfrontiersin.org. The biosynthesis of jasmonates, including the precursor to this compound, begins with the oxygenation of polyunsaturated fatty acids, such as α-linolenic acid, which are components of plant membranes nih.govpsu.edufrontiersin.org. This process occurs through the action of enzymes like lipoxygenases mdpi.com. The resulting oxylipins, including this compound, can then participate in complex signaling networks within the plant. They can act locally or be transported systemically, and in some cases, volatile forms like methyl jasmonate can even mediate communication between plants mdpi.comusp.brmdpi.com.

Association with Jasmonate Pathways: General Overview

This compound is intimately associated with the jasmonate signaling pathway, a major phytohormone pathway in plants. Jasmonates, including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA) and jasmonoyl-isoleucine (JA-Ile), are central regulators of plant defense responses, particularly against herbivores and necrotrophic pathogens nih.govnih.govnih.gov. They also influence various developmental processes such as growth, senescence, and tuber formation nih.govpsu.eduokayama-u.ac.jp.

The core of the jasmonate signaling pathway involves the perception of the active jasmonate signal, primarily JA-Ile, by nuclear receptors like COI1 (CORONATINE INSENSITIVE 1) nih.govnih.gov. This perception triggers a cascade of events leading to the degradation of repressor proteins (JAZ proteins), which in turn allows the activation of transcription factors that regulate the expression of jasmonate-responsive genes nih.govnih.gov.

This compound is a hydroxylated derivative of methyl jasmonate. While methyl jasmonate itself is a volatile ester of jasmonic acid and can be converted to the active JA-Ile form, this compound represents a further metabolic modification within the jasmonate network. Its specific role and interaction within the complex jasmonate signaling cascade are areas of ongoing research. Studies have shown that tuberonic acid and its methyl ester (this compound) possess tuber-inducing activity, linking this specific compound to a known jasmonate-regulated developmental process dntb.gov.uanih.gov. The metabolic interconversion between different jasmonate forms, including hydroxylation and methylation, contributes to the fine-tuning and complexity of jasmonate signaling in plants nih.gov.

Table 1: Key Jasmonate Compounds and Associated Processes

| Compound Name | Relationship to this compound | Associated Plant Processes |

| Jasmonic Acid (JA) | Precursor | Defense responses, growth regulation, development |

| Methyl Jasmonate (MeJA) | Methyl ester of JA, related | Defense signaling, inter-plant communication, development |

| Jasmonoyl-Isoleucine (JA-Ile) | Biologically active form of JA | Core jasmonate signaling, defense activation |

| Tuberonic Acid | Precursor | Potato tuber formation |

| This compound | Methyl ester of Tuberonic Acid | Potato tuber formation, potential signaling roles |

Detailed Research Findings:

Research has demonstrated the presence of tuberonic acid glucoside and its methyl ester (this compound) in potatoes oup.com. The synthesis of this compound and related compounds has been a subject of chemical research, facilitating further biological studies nih.govtandfonline.comacs.org. Investigations into the effects of exogenous application of methyl jasmonate, a closely related compound, have shown induction of defense genes and accumulation of secondary metabolites in various plant species, highlighting the broader impact of the jasmonate pathway on plant physiology slu.semdpi.comfrontiersin.orgfrontiersin.org. While much research focuses on JA and JA-Ile, the specific roles and mechanisms of action of hydroxylated jasmonates like this compound continue to be explored to fully understand their contribution to the intricate network of plant signaling.

Table 2: Examples of Research Findings Related to Jasmonates (including MeJA)

| Plant Species | Compound Applied/Studied | Observed Effect | Source |

| Tomato (Lycopersicon esculentum) | Methyl Jasmonate | Induction of proteinase inhibitors, interplant communication via volatile MeJA | usp.br |

| Conifers (Pinus and Picea) | Methyl Jasmonate | Induction of defense genes (terpene biosynthesis, PR genes), growth effects | slu.se |

| Arabidopsis thaliana | Methyl Jasmonate | Induction of antioxidant enzyme activity, lipid peroxidation | mdpi.com |

| Sorghum bicolor | Methyl Jasmonate | Changes in physiological parameters, potential root-mediated signaling | mdpi.com |

| Mentha arvensis | Methyl Jasmonate | Increased essential oil content and peltate glandular trichome density | frontiersin.org |

While these studies primarily focus on methyl jasmonate, they provide context for the types of responses mediated by the jasmonate pathway, within which this compound operates. Further research is needed to fully elucidate the specific functions and signaling mechanisms of this compound itself.

Structure

3D Structure

Properties

Molecular Formula |

C13H20O4 |

|---|---|

Molecular Weight |

240.29 g/mol |

IUPAC Name |

methyl 2-[(1R,2S)-2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate |

InChI |

InChI=1S/C13H20O4/c1-17-13(16)9-10-6-7-12(15)11(10)5-3-2-4-8-14/h2-3,10-11,14H,4-9H2,1H3/b3-2-/t10-,11+/m1/s1 |

InChI Key |

XCZTYYQNVNLGKI-UZAOFVRNSA-N |

Isomeric SMILES |

COC(=O)C[C@H]1CCC(=O)[C@H]1C/C=C\CCO |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1CC=CCCO |

Origin of Product |

United States |

Biological Roles and Molecular Signaling Mechanisms

Role in Plant Developmental Processes

Jasmonates, including methyl tuberonate, are involved in several aspects of plant development. psu.eduwikipedia.org

Tuber Formation Induction and Regulation Research

Research has indicated the involvement of jasmonates in the induction and regulation of tuber formation in plants like potatoes (Solanum tuberosum L.). mdpi.comtandfonline.commsu.ru Tuberonic acid (12-hydroxyepijasmonic acid), the parent compound of this compound, was initially isolated as a substance promoting potato tuber formation. okayama-u.ac.jptandfonline.com Studies have shown that tuberonic acid glucoside (TAG), tuberonic acid (TA), and this compound (MTA) exhibit activity in inducing tuber formation, although some studies suggest their activity might be lower compared to other related compounds like jasmonic acid (JA). tandfonline.com The structural requirements of jasmonates for inducing tuber formation appear to differ from those for other processes like leaf senescence or seedling growth inhibition. tandfonline.com

Tuber formation is a complex process involving distinct stages: stolon formation and growth, tuberization induction, tuber initiation, and tuber growth. msu.rumdpi.com Phytohormones, including jasmonates, significantly influence all these stages. msu.ru While tuberonic acid has been identified as a tuber-inducing substance, research continues to explore the precise roles and interactions of this compound and other jasmonates in the intricate hormonal network regulating tuberization. okayama-u.ac.jpmsu.ru

Influence on Organogenesis and Reproductive Development (e.g., Flowering, Fruit Ripening)

Methyl jasmonate (MeJA), a closely related compound to this compound, is known to be involved in various developmental pathways, including organogenesis, flowering, and fruit ripening. wikipedia.org While the specific role of this compound in these processes is less extensively documented compared to MeJA, the close structural and functional relationship within the jasmonate family suggests potential involvement. MeJA has been shown to affect flowering time, flower morphology, and the number of open flowers. wikipedia.org In fruit ripening, MeJA can influence the production of aromatic volatiles and, in some fruits like non-climacteric strawberries, accelerate ripening by increasing ethylene (B1197577) evolution and promoting color development. mdpi.comnih.gov In tomatoes, exogenous jasmonate application can stimulate ethylene production, carotenoid accumulation, and aroma compound production, thereby accelerating fruit ripening. nih.gov

Involvement in Plant Stress Responses

This compound, as part of the jasmonate family, plays a crucial role in mediating plant responses to both abiotic and biotic stresses. psu.eduwikipedia.org

Abiotic Stress Acclimation Mechanisms

Jasmonates are involved in plant responses and tolerance to various environmental stresses, including drought, salt, and cold. mdpi.comfrontiersin.org Exogenous application of jasmonates has been shown to ameliorate the effects of drought stress in plants. frontiersin.org For instance, methyl jasmonate treatments have been observed to enhance drought tolerance in strawberry plants by altering metabolism and reducing transpiration and membrane-lipid peroxidation. wikipedia.org Jasmonates play a role in signaling drought-induced antioxidant responses. frontiersin.org

DNA methylation is another epigenetic mechanism that contributes to plant adaptation to abiotic stresses, including drought, heat, cold, and salinity. nih.govmdpi.comfrontiersin.org While the direct link between this compound and DNA methylation in abiotic stress responses requires further specific investigation, both are recognized as important components of plant acclimation mechanisms to unfavorable environmental conditions. nih.govmdpi.comfrontiersin.orgnih.gov

Biotic Stress Defense Signaling

Jasmonates are key players in plant defense against biotic stressors, such as pathogens and herbivores. psu.edufrontiersin.org They act as signaling molecules in the induction of defense responses. psu.edu The jasmonate signaling pathway is activated by feeding by chewing insects and necrotrophic pathogens, leading to the stimulation of direct defense mechanisms. frontiersin.org

Exogenous application of methyl jasmonate has been shown to increase plant resistance against herbivores. wikipedia.orgfrontiersin.org This induced resistance can involve the production of defense chemicals like phytoalexins, nicotine, or protease inhibitors, which can interfere with insect digestion and deter feeding. wikipedia.org Methyl jasmonate can also induce the release of volatile organic compounds (VOCs) that attract natural enemies of herbivores, representing an indirect defense mechanism. mdpi.com

Methyl jasmonate is a phytohormone typically produced in response to attack by chewing herbivores. mdpi.com It mediates the release of herbivore-induced volatile compounds (HIPVs). mdpi.com Studies have shown that plants treated with methyl jasmonate exhibit increased resistance to insect herbivory, with treated plants experiencing significantly lower levels of herbivory and the insects showing slower development compared to untreated plants. wikipedia.org Mimicking herbivory by wounding and applying methyl jasmonate has been used to study plant defensive responses. uchicagomedicine.org This treatment can enhance the defensive response and lead to changes in leaf composition that affect decomposer communities. uchicagomedicine.org

The signaling pathways involved in plant defense against chewing insects are complex, and jasmonate is considered essential for the induction of biologically effective defense in these interactions. nih.gov Application of exogenous methyl jasmonate has been shown to protect plants from insect attack. nih.gov

Defense against Pathogens

Jasmonates, including this compound, are integral to plant defense responses against a variety of pathogens. The jasmonate signaling pathway is activated upon pathogen attack, leading to the expression of defense-related genes. Coronatine (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, acts as a molecular mimic of bioactive jasmonate conjugates, such as jasmonoyl-isoleucine (JA-Ile) invivochem.comwikipedia.org. COR promotes the virulence of Pseudomonas syringae in plants by activating signaling cascades that interfere with the accumulation of salicylic (B10762653) acid, another plant hormone involved in defense, and by causing stomata to reopen after initial closure in response to pathogen-associated molecular patterns invivochem.comwikipedia.orgherts.ac.uk. This highlights how manipulation of the jasmonate pathway by pathogens can compromise plant immunity.

Intracellular Signal Transduction Research

The perception and transduction of jasmonate signals involve a core pathway mediated by a complex interplay of proteins.

Perception Mechanisms and Receptor Interactions (e.g., COI1-mediated Pathways)

The perception of bioactive jasmonates, such as JA-Ile and its mimic COR, is mediated by a co-receptor complex involving the F-box protein CORONATINE INSENSITIVE 1 (COI1) mdpi.complos.orgfrontiersin.orgnih.gov. COI1 is a central component of the SCFCOI1 ubiquitin ligase complex mdpi.complos.orgfrontiersin.orgnih.gov. Upon binding of the jasmonate signal, COI1 interacts with JASMONATE ZIM-DOMAIN (JAZ) proteins, which function as repressors of jasmonate responses mdpi.complos.orgfrontiersin.orgnih.gov. This interaction is a crucial step in initiating the downstream signaling cascade.

Post-Translational Modifications and Protein Degradation (e.g., JAZ Protein Dynamics)

A key event in jasmonate signaling is the degradation of JAZ proteins. In the absence of jasmonate signals, JAZ proteins repress the activity of transcription factors that regulate JA-responsive genes mdpi.comfrontiersin.orgnih.gov. Upon perception of JA-Ile or COR by the COI1-JAZ co-receptor complex, JAZ proteins are ubiquitinated by the SCFCOI1 ubiquitin ligase complex mdpi.complos.orgfrontiersin.org. This ubiquitination targets JAZ proteins for degradation by the 26S proteasome mdpi.complos.orgfrontiersin.orgnih.govmdpi.com. The degradation of JAZ repressors is essential for the activation of jasmonate-mediated responses frontiersin.orgnih.gov.

Transcriptional Regulation and Gene Expression Modulation

The degradation of JAZ proteins leads to the derepression of transcription factors, allowing them to activate the expression of jasmonate-responsive genes.

Transcription Factor Networks (e.g., MYC2, BOL/DRNL/ESR2, WRKY)

MYC2 is a well-characterized transcription factor that plays a central role in the jasmonate signaling pathway mdpi.complos.orgnih.govmdpi.comuniprot.org. In the absence of jasmonate signals, JAZ proteins interact with and repress the activity of MYC2 mdpi.comfrontiersin.orgnih.gov. The degradation of JAZ proteins releases MYC2, allowing it to bind to target DNA sequences and activate the transcription of JA-responsive genes mdpi.comnih.govmdpi.com. MYC2 is considered a master regulator of many JA responses mdpi.com. While MYC2's role is well-established, the involvement of other transcription factors like BOL, DRNL (BOL), ESR2, and WRKY in direct response to this compound signaling requires further detailed investigation based on the available information.

Chromatin Remodeling and Epigenetic Modifications in Response

Transcriptional regulation in the jasmonate pathway also involves modulation of chromatin structure. JAZ proteins can interact with co-repressors, including TOPLESS (TPLs) and Novel Interactor of JAZ (NINJA), which can recruit histone deacetylases (HDAs) mdpi.com. HDAs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The degradation of JAZ proteins would therefore relieve this repression, potentially influencing chromatin structure and allowing for the activation of target genes. While the involvement of HDAs in the JA pathway is indicated, specific research findings directly detailing chromatin remodeling or epigenetic modifications specifically triggered by this compound application were not extensively covered in the search results.

Interplay with Other Phytohormone Pathways (Crosstalk Research)

Phytohormone signaling networks in plants are highly interconnected, allowing for integrated responses to developmental cues and environmental stimuli. This compound, as a component of the jasmonate pathway, engages in extensive crosstalk with other major phytohormone signaling routes, including those of abscisic acid, gibberellins, ethylene, and salicylic acid. This crosstalk can result in synergistic, additive, or antagonistic outcomes, fine-tuning plant responses.

Interactions with Abscisic Acid Signaling

Crosstalk between methyl jasmonate (MeJA), a closely related compound to this compound, and abscisic acid (ABA) signaling has been observed in various plant processes, notably in guard cells regulating stomatal closure. nih.gov ABA is a key phytohormone involved in drought stress responses and induces stomatal closure to reduce water loss. nih.govusp.br MeJA also triggers stomatal closure in several plant species. nih.gov Research indicates that MeJA signaling is integrated into early ABA signaling and may influence ABA receptor complexes, affecting downstream common signaling components. nih.gov Studies using mathematical models have shown that MeJA can enhance the effect of ABA in promoting stomatal closure. plos.org Components involved in this crosstalk in guard cells include RCN1, a regulatory subunit of protein phosphatase type 2A (PP2A), which participates in both MeJA and ABA signaling upstream of reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov

Connections with Gibberellin Pathways

The interaction between jasmonic acid (JA), the precursor of this compound, and gibberellin (GA) signaling pathways plays a significant role in balancing plant growth and defense responses against biotic and abiotic stresses. frontiersin.org GAs are primarily known for regulating plant growth and development, such as stem elongation and seed germination. wikipedia.orgfishersci.no JA, on the other hand, is heavily involved in stress responses. frontiersin.org The crosstalk between these two pathways allows plants to prioritize resource allocation between growth and defense depending on the prevailing environmental conditions. While the specific interactions involving this compound are an area of ongoing research, the known crosstalk between JA and GA pathways suggests a likely involvement of this compound in this regulatory interface.

Modulation of Ethylene and Salicylic Acid Signaling

This compound, through the jasmonate pathway, interacts with both ethylene (ET) and salicylic acid (SA) signaling, particularly in the context of plant defense responses. nih.govmdpi.com The crosstalk between SA and JA pathways is a classic example in defense regulation, often exhibiting antagonism. mdpi.comnih.gov SA signaling is primarily associated with defense against biotrophic pathogens, while JA signaling is more involved in defense against necrotrophic pathogens. frontiersin.org The antagonistic interaction allows plants to mount an appropriate defense response depending on the type of pathogen. This antagonism can occur at multiple levels, including phytohormone metabolism, gene expression, and protein modification. mdpi.com For instance, SA can suppress JA-dependent defense gene expression. uu.nl Conversely, the JA pathway can suppress the SA pathway, often mediated by the degradation of JAZ proteins, which activates MYC2, a transcriptional regulator that can induce repressors of SA production. researchgate.net

Crosstalk also exists between the JA and ET signaling pathways. The JA-ethylene signaling pathway positively regulates the expression of certain defense genes, such as PDF1.2. nih.gov Studies have investigated the interactions of ET with MeJA and have shown that MeJA can enhance the effect of ET in promoting stomatal closure. plos.org The interplay between JA, ET, and SA signaling is complex and involves intricate regulatory networks that fine-tune plant immune responses. researchgate.net

Ecological Significance and Inter Organismal Interactions

Role in Plant-Environment Communication

Plants engage in intricate communication with their surrounding environment through the release and perception of chemical signals. fapesp.brmdpi.com Methyl tuberonate, potentially through its volatility or its influence on other signaling molecules, may contribute to this communication network.

Volatile Organic Compound Emission and Atmospheric Signaling

Plants release a diverse array of volatile organic compounds (VOCs) that serve various ecological functions and can impact atmospheric processes. emu.eecopernicus.orgmdpi.com These VOCs can act as signals in plant-plant interactions, herbivore deterrence, and the attraction of beneficial organisms. mdpi.comemu.eenih.gov Methyl jasmonate (MeJA), a volatile derivative of jasmonic acid, is a well-established airborne signal that can prime defense responses in neighboring plants. mdpi.comtheses.cz While the direct emission and atmospheric signaling of this compound are not as extensively documented as MeJA, its structural relationship to jasmonates suggests a potential, albeit perhaps indirect, involvement in this atmospheric communication, possibly by influencing the blend of emitted volatiles. Exogenous application of methyl jasmonate has been shown to induce the emission of VOCs from plant leaves. emu.ee

Influence on Rhizosphere Microbiome Composition and Dynamics

The rhizosphere, the narrow zone of soil surrounding plant roots, is a hotspot of microbial activity influenced by plant root exudates. nih.govfrontiersin.orgfrontiersin.orgmdpi.com These exudates contain various organic compounds that attract and shape microbial communities, impacting plant nutrition, growth, and defense. nih.govfrontiersin.orgmdpi.com Given this compound's role as a tuber-forming substance, a process involving significant root development and metabolic changes, it is plausible that it could influence the composition and dynamics of the rhizosphere microbiome. While specific studies on this compound's direct effects on rhizosphere microbes were not prominently found in the provided information, the general principle of plant root exudates influencing microbial communities supports this potential interaction. nih.govfrontiersin.orgmdpi.com

Mediation of Plant-Herbivore Interactions

Jasmonates are critically involved in the activation of plant defenses against insect herbivores. theses.czfiveable.me Herbivore attack triggers the jasmonate pathway, leading to the production of defensive compounds or the release of volatiles that attract the herbivores' natural enemies. theses.czfiveable.menih.gov Methyl jasmonate is known to attract predators, acting as an indirect defense mechanism. theses.czfiveable.me As a related compound, this compound may also contribute to these defense responses, either directly by affecting herbivore behavior or indirectly as part of the broader jasmonate-mediated signaling network.

Modulation of Plant-Pathogen Interactions

Plants employ sophisticated mechanisms to defend against pathogens, involving the recognition of microbial signals and the activation of defense pathways, including those regulated by jasmonates. nih.govfrontiersin.orgnih.govfrontiersin.orgusp.br Interactions between plants and pathogens involve a molecular dialogue where secreted molecules from both organisms play crucial roles. frontiersin.org The jasmonate pathway is known to be involved in plant immunity against various pathogens. nih.gov Therefore, this compound, being a jasmonate derivative, may influence plant susceptibility or resistance to pathogens by modulating defense responses.

Synthetic Chemistry Methodologies for Academic Investigation

Total Synthesis Approaches of Methyl Tuberonate and its Stereoisomers

Total synthesis provides access to this compound and its various stereoisomers, which is crucial for understanding the impact of stereochemistry on its biological activity. Several strategies have been developed for the total synthesis of racemic and enantiomerically pure forms of this compound.

One common starting material for the synthesis of this compound is norbornene., Synthetic routes from norbornene typically involve a series of transformations to construct the cyclopentane (B165970) ring system and append the characteristic side chains with the correct relative and absolute stereochemistry.,

The synthesis of (±)-methyl tuberonate has been reported starting from norbornene, utilizing key steps such as side-chain elongation and Baeyer-Villiger oxidation., These approaches often lead to racemic mixtures, necessitating subsequent steps for the separation or stereoselective synthesis of individual stereoisomers.

The preparation of both enantiomers of this compound has been achieved, often involving the resolution of synthetic intermediates.,,

Stereoselective Synthesis Strategies

Stereoselective synthesis is paramount in the field of jasmonate research due to the existence of multiple stereoisomers with potentially differing biological activities. Strategies for achieving stereoselectivity in this compound synthesis often involve the use of chiral starting materials, stereoselective reactions, or the resolution of racemic mixtures.

Enzymatic methods have proven effective for the stereoselective synthesis of optically active jasmonoids, including intermediates relevant to this compound., Lipase-catalyzed hydrolysis or transesterification reactions have been successfully employed for the enzymatic resolution of racemic intermediates, providing access to enantiomerically enriched precursors., For instance, lipase-catalyzed resolution of a norbornane (B1196662) intermediate has been reported as a method to obtain optically active building blocks for jasmonoids.

Other stereoselective strategies in the synthesis of related jasmonates, which can be analogous to this compound synthesis, involve sequences such as SN2-type allylic substitution, Mitsunobu inversion, Eschenmoser-Claisen rearrangement, and regioselective oxidation reactions. These methods allow for the controlled introduction of stereocenters within the cyclopentane ring and the side chain.

Key Reaction Steps and Intermediate Derivatization

The total synthesis of this compound from norbornene involves several key reaction steps. The conversion of norbornene to a dichlorinated bicyclic compound is an early step in some routes., Subsequent transformations focus on elaborating the bicyclic structure and introducing the necessary functional groups and carbon atoms for the side chains.

Key steps often include chain elongation reactions, which may utilize organolithium reagents and alkyl halides. The introduction of the ketone function in the cyclopentane ring and the hydroxyl group in the side chain are critical transformations. Baeyer-Villiger oxidation has been employed to form the cyclopentanone (B42830) ring in some syntheses.,

Intermediate derivatization, such as the protection and deprotection of hydroxyl groups, is frequently necessary throughout the synthesis to ensure chemoselectivity and allow for specific transformations to occur. Enzymatic resolution of alcohol intermediates is a specific type of derivatization used to obtain enantiopure materials. Mild deprotection strategies, such as methanolysis of dichloroacetate (B87207) and trifluoroacetate (B77799) derivatives, have also been reported in the context of synthesizing this compound enantiomers.

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological function, such as inducing potato tuber formation. These studies often involve the synthesis and evaluation of analogs with modifications to the cyclopentane ring, the side chain, or the ester group.

By synthesizing analogs with specific structural variations, researchers can probe the importance of different parts of the molecule for its activity. For example, SAR studies have been conducted on analogs of tuberonic acid, the parent acid of this compound, to investigate the effect of structural changes on biological activity.

The synthesis of methyl jasmonate analogs with modifications at the 7-position of the cyclopentane ring has been explored to understand their effect on epimerization and biological activity. While focused on methyl jasmonate, such studies provide insights into the structural features important for jasmonate activity in general, which can be extended to this compound.

The preparation of conjugates and derivatives of jasmonate compounds, including this compound, is also relevant to SAR studies, as it allows for the investigation of how conjugation affects biological properties.

Enzymatic Synthesis Research for this compound Production

Enzymatic synthesis offers a potentially more environmentally friendly and stereoselective route to complex molecules compared to traditional chemical synthesis. Research into the enzymatic synthesis of this compound focuses on utilizing enzymes to catalyze specific reactions in the biosynthetic pathway or to perform transformations on synthetic precursors.

Enzymatic optical resolution, often employing lipases, has been successfully applied in the synthesis of optically active this compound and related jasmonoids.,, This process involves using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. For instance, lipase-catalyzed hydrolysis or transesterification can be used to resolve racemic alcohol intermediates, providing chiral building blocks for enantioselective synthesis.,

These enzymatic approaches contribute to the efficient production of specific this compound stereoisomers required for detailed biological studies.

Advanced Methylation Techniques in Organic Synthesis

Methylation, the introduction of a methyl group into a molecule, is a common transformation in organic synthesis. In the context of this compound, methylation is the final step in its formation from tuberonic acid (a carboxylic acid) or can be involved in the synthesis of key intermediates.

Advanced methylation techniques in organic synthesis encompass a variety of methods beyond simple reactions with methyl halides or sulfates, aiming for improved selectivity, efficiency, and sustainability. These techniques can involve transition metal catalysis, which has become a powerful tool for selective methylation reactions, including C-H methylation.,

While general methylation techniques are broadly applicable, the formation of the methyl ester in this compound typically involves the methylation of the carboxylic acid group of tuberonic acid. Esterification methods, including those utilizing advanced catalysts or reagents, could be employed for this transformation.

Research in advanced methylation also includes the development of milder and more efficient methylating reagents and protocols., For example, studies have explored time-reduced methylation procedures in peptide synthesis, highlighting efforts to improve reaction efficiency. Although this specific example is in peptide chemistry, the principles of developing more efficient methylation methods are relevant across organic synthesis.

Analytical Methodologies in Methyl Tuberonate Research

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for separating methyl tuberonate from complex mixtures, allowing for its subsequent detection and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique utilized in the analysis of volatile and semi-volatile compounds, including this compound. GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This hyphenated technique allows for the separation of different components in a sample based on their boiling points and interactions with the stationary phase in the GC column, followed by their detection and identification based on their mass-to-charge ratio fragmentation patterns in the mass spectrometer. GC-MS is widely used for both qualitative and quantitative analysis. nih.govshimadzu.commeasurlabs.com While the provided search results mention GC-MS in the context of analyzing various organic compounds and fatty acid methyl esters, specific detailed applications for this compound were not extensively detailed. However, the general principles of GC-MS for separating and identifying organic molecules make it a suitable method for this compound analysis, particularly if the compound is sufficiently volatile or can be appropriately derivatized. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound, particularly for compounds that may not be suitable for GC due to their polarity or low volatility. nih.gov HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, and various detectors can be employed for detection. Reversed-phase HPLC, utilizing an octadecylsilane (B103800) (C18) stationary phase, is a common approach. pjoes.com The search results indicate that HPLC, often coupled with mass spectrometry (HPLC-MS or LC-MS/MS), is employed in the analysis of various compounds, including those related to jasmonates and other plant metabolites. researchgate.netacs.orgtandfonline.comnih.govresearchgate.netsielc.com While direct detailed examples of HPLC methods specifically optimized for this compound were not prominently featured, the general applicability of HPLC for separating and analyzing similar compounds suggests its relevance in this compound research. Studies on related compounds like methyl jasmonate and other plant extracts highlight the use of HPLC with various detection methods, including UV and mass spectrometry, for separation and quantification. acs.orgtandfonline.comnih.govresearchgate.net

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods provide crucial information about the structure, identity, and quantity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structural elucidation of organic compounds like this compound. nih.gov By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. Both ¹H NMR and ¹³C NMR are commonly used. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide insights into the molecular connectivity and spatial arrangement of atoms. tandfonline.comnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further aid in confirming structural assignments by revealing correlations between different nuclei. researchgate.netresearchgate.net Research on this compound and related compounds frequently reports the use of NMR data, including chemical shifts and coupling constants, to confirm synthesized structures or identify compounds isolated from natural sources. researchgate.nettandfonline.comtandfonline.comnih.govresearchgate.net

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound by measuring the mass-to-charge ratio of ions. nih.gov When coupled with chromatographic techniques like GC or HPLC, MS serves as a powerful detection method, providing molecular weight information and fragmentation patterns that can be used to confirm the identity of the compound. shimadzu.comresearchgate.netacs.orgtandfonline.comnih.govresearchgate.nettandfonline.comnih.govresearchgate.net Different ionization techniques, such as Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS, are employed depending on the properties of the analyte. acs.orgtandfonline.com High-resolution MS (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecule. tandfonline.comnih.gov Tandem MS (MS/MS) experiments can provide further structural information by fragmenting selected ions and analyzing the resulting fragment ions. acs.orgepa.govmdpi.com MS is routinely used in this compound research for confirming the synthesis of the compound, identifying it in complex biological or environmental matrices, and quantifying its presence. researchgate.netacs.orgtandfonline.comtandfonline.comnih.govresearchgate.net

Method Validation in Academic Contexts

Method validation in academic research is a critical process to ensure that analytical methods used for the analysis of this compound are reliable, accurate, and fit for their intended purpose. particle.dkiosrphr.org Although the rigor of validation may vary depending on the specific research objectives and regulatory requirements (which are typically more stringent in pharmaceutical or environmental testing), fundamental validation parameters are often assessed. These parameters typically include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pjoes.comnih.govmdpi.comparticle.dkiosrphr.orgresearchgate.netresearchgate.net Specificity ensures that the method can accurately measure the analyte of interest without interference from other components in the sample matrix. particle.dkiosrphr.org Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. pjoes.comnih.goviosrphr.orgresearchgate.netresearchgate.net Accuracy evaluates how close the measured values are to the true concentration. nih.goviosrphr.orgresearchgate.netresearchgate.net Precision assesses the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision). nih.govmdpi.comresearchgate.netresearchgate.net LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. pjoes.comnih.govepa.goviosrphr.orgresearchgate.netresearchgate.net While specific validation data for this compound analysis in academic contexts were not extensively detailed in the provided results, the principles of method validation are broadly applicable to ensure the quality and reliability of analytical data generated in any research setting. particle.dkiosrphr.org

Selectivity and Sensitivity Assessments

Selectivity in analytical methods refers to the ability to unequivocally assess the analyte (this compound) in the presence of other components that may be expected in the sample matrix, such as other plant metabolites, impurities, or degradation products mdpi.comnih.govresearchgate.netinab.ie. Demonstrating selectivity typically involves analyzing blank samples, samples spiked with potential interfering substances, and comparing chromatograms or spectra to ensure that the signal attributed to this compound is distinct and free from interference mdpi.comresearchgate.netinab.ie.

Sensitivity relates to the capability of the method to detect and quantify the analyte at low concentrations mdpi.commdpi.comresearchgate.net. Key parameters for sensitivity assessment are the Limit of Detection (LOD) and the Limit of Quantification (LOQ) frontiersin.organalytik-jena.com. The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision frontiersin.organalytik-jena.com. These limits are often determined based on the signal-to-noise ratio of the analytical system frontiersin.organalytik-jena.com. Achieving high sensitivity is particularly important when analyzing compounds present at low levels in plant tissues or when studying subtle physiological effects. Techniques like derivatization or using highly sensitive detectors (e.g., mass spectrometry) can enhance sensitivity mdpi.comcapes.gov.brnih.govnih.gov.

While the search results discuss sensitivity and selectivity in the context of various analytical methods and compounds mdpi.comnih.govresearchgate.netmdpi.comresearchgate.netanalytik-jena.comcapes.gov.brnih.govnih.goveurl-pesticides.euionicon.comhpst.cz, specific values for the selectivity and sensitivity (LOD, LOQ) of methods applied to this compound were not found.

Precision and Accuracy Evaluations

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions mdpi.comnih.gov. It indicates the repeatability and reproducibility of the method. Precision is typically assessed by analyzing replicate samples and is often reported as the relative standard deviation (RSD) dntb.gov.uanih.govresearchgate.netfrontiersin.orgeurl-pesticides.eusigmaaldrich.comresearchgate.net. Both intra-day (within the same day) and inter-day (between different days) precision are evaluated during method validation dntb.gov.uaresearchgate.net.

Accuracy expresses the closeness of agreement between the value found by the method and the value that is accepted as a conventional true value or an accepted reference value mdpi.comnih.gov. It assesses the trueness of the measurements nih.gov. Accuracy is commonly evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples (spiking), and the percentage of the added analyte that is recovered by the method is determined dntb.gov.uanih.govfrontiersin.orgeurl-pesticides.eusigmaaldrich.comresearchgate.net. Analyzing certified reference materials, if available, is another way to assess accuracy nih.govfrontiersin.org.

The search results provide examples of precision (RSD values) and accuracy (percent recovery) for analytical methods applied to other compounds dntb.gov.uaresearchgate.neteurl-pesticides.eusigmaaldrich.comresearchgate.net, illustrating the typical range of these values in validated methods. However, specific precision and accuracy data for this compound analysis were not available in the search results.

Table 1: Illustrative Analytical Method Validation Parameters (Examples from Search Results for Other Compounds)

| Parameter | Compound Example (Source) | Typical Assessment Method | Example Value |

| Precision | Polyherbal Markers dntb.gov.ua | Intra- and Interday Analysis | RSD < 1.00% |

| Precision | Butyric Acid eurl-pesticides.eu | Repeatability | 1.3% RSD |

| Precision | Methyl Salicylate researchgate.net | Repeatability, Intermediate | RSD < 2% |

| Accuracy | Polyherbal Markers dntb.gov.ua | Recovery Studies | 99.25 - 101.39% |

| Accuracy | Butyric Acid eurl-pesticides.eu | Spiking Method | 98.2 - 101.9% |

| Accuracy | Methyl Salicylate researchgate.net | Recovery Percentage | 100.4 - 100.8% |

| Sensitivity | Methyl Isocyanate nih.gov | Signal-to-Noise Ratio | LOD: 0.07 µ g/sample |

| Sensitivity | Methyl Salicylate researchgate.net | Signal-to-Noise Ratio | LOD: 0.082 µg/mL |

| Sensitivity | Butyric Acid eurl-pesticides.eu | Instrumental Limit of Detection | LOD: 0.01% of total fat |

Robustness Considerations in Research Protocols

Robustness is a measure of an analytical method's capacity to remain unaffected by small, but deliberate variations in method parameters mdpi.comnih.govionicon.com. Evaluating robustness provides an indication of a method's reliability during normal usage in different laboratories or under slightly varying conditions ionicon.com.

Typical parameters assessed for robustness in chromatographic methods include variations in mobile phase composition or pH, flow rate, column temperature, and different lots or suppliers of columns ionicon.comresearchgate.net. By introducing minor variations to these parameters and observing the effect on the analytical results (e.g., retention times, peak areas, resolution), the robustness of the method can be determined ionicon.comresearchgate.net. A robust method yields consistent results despite these small variations.

Robustness is often evaluated during the method development phase ionicon.com. While the concept of robustness in analytical methods is discussed in the search results mdpi.comnih.govnih.govionicon.comhpst.czresearchgate.net, specific studies detailing the robustness evaluation of analytical methods for this compound were not found.

Bioassays for Functional Characterization in Plant Systems

Bioassays are essential tools for characterizing the biological functions and effects of chemical compounds like this compound in plant systems nih.gov. Since this compound is known to be involved in plant processes, particularly tuberization dntb.gov.uanih.gov, bioassays are used to investigate its specific roles and mechanisms of action.

Plant bioassays can take various forms, depending on the specific function being investigated. They often involve applying the compound exogenously to plants or plant tissues and observing and quantifying the resulting biological responses.

Examples of biological responses that could be measured in bioassays for a plant metabolite like this compound, based on the types of bioassays described in the search results for other plant compounds and processes, include:

Morphological Changes: Observing and quantifying effects on plant growth (e.g., height, biomass) researchgate.net, root development mdpi.com, or the formation of specific structures like tubers dntb.gov.uanih.gov.

Physiological Responses: Measuring changes in physiological processes, such as stomatal density or cuticle thickness researchgate.net.

Biochemical Markers: Analyzing the production or accumulation of other plant compounds, such as defense-related metabolites frontiersin.orgnih.govnih.gov or changes in enzyme activity.

Gene Expression: Assessing the changes in the expression levels of specific genes in response to this compound treatment, which can provide insights into the signaling pathways and molecular mechanisms involved frontiersin.orgnih.gov.

Interactions with Other Organisms: Evaluating the effect of this compound on plant interactions with pathogens or herbivores, such as assessing disease severity or herbivore feeding preferences frontiersin.orgnih.gov.

Bioassays can be conducted using whole plants, seedlings, detached plant organs (e.g., leaves, roots), or even plant cell cultures nih.govplos.org. For this compound, bioassays specifically investigating its role in tuber formation would be particularly relevant, likely involving the application of the compound to plant parts or conditions known to induce tuberization and measuring the extent or characteristics of tuber development dntb.gov.uanih.gov.

Emerging Research Areas and Future Perspectives

Integrated Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

Integrated omics approaches are becoming increasingly vital in biological research, offering a holistic view of cellular systems by combining data from genomics, transcriptomics, proteomics, and metabolomics technologynetworks.comnih.govsemanticscholar.org. Applying these technologies to the study of methyl tuberonate can provide unprecedented insights into its effects at the molecular level.

Genomics can help identify genes involved in the biosynthesis and perception of this compound, as well as genetic variations that influence its production or the response to its presence. Transcriptomics, through techniques like RNA sequencing, can reveal how this compound affects gene expression patterns, indicating which biological pathways are activated or repressed in response to this compound scienceopen.commdpi.com. Proteomics allows for the identification and quantification of proteins, providing information on how this compound influences protein synthesis, modification, and degradation, which are crucial for cellular function scienceopen.commdpi.com. Metabolomics can profile the changes in endogenous metabolites in the presence of this compound, offering a direct readout of the metabolic state and revealing downstream effects of its signaling semanticscholar.orgscienceopen.com.

Integrating these diverse datasets through multi-omics analysis can help researchers construct a more complete picture of the molecular events triggered by this compound. This integrated approach can uncover complex regulatory layers and identify key molecular players that would be missed by single-omics studies technologynetworks.comsemanticscholar.org. The future holds the promise of using these integrated approaches to fully elucidate the signaling cascade initiated by this compound, from gene activation to metabolic outputs.

Advanced Understanding of Regulatory Networks

Understanding the regulatory networks in which this compound participates is a critical area for future research. This compound, as a signaling molecule, is likely involved in complex networks that regulate various physiological processes dntb.gov.ua.

Future studies will aim to map the complete signaling pathways downstream of this compound perception. This involves identifying receptor proteins that bind to this compound and the subsequent intracellular signaling events. Research will also focus on how this compound interacts with other plant hormones and signaling molecules, revealing potential synergistic or antagonistic effects that fine-tune plant responses. Understanding these interactions is crucial for deciphering the complex regulatory landscape of plant development and stress responses. The application of systems biology approaches, integrating omics data with network analysis, will be instrumental in reconstructing these intricate regulatory networks and predicting their behavior under different conditions nih.govnih.gov.

Exploration of Novel Biological Targets and Mechanisms

While some roles of this compound are known, the full spectrum of its biological targets and mechanisms of action remains to be explored. Future research will focus on identifying novel proteins and enzymes that interact with this compound or are modulated by its presence researchgate.net.

Techniques such as pull-down assays coupled with mass spectrometry, or activity-based protein profiling, can help identify proteins that directly bind to this compound. Furthermore, genetic screens and gene editing technologies can be used to identify genes whose products are essential for mediating this compound responses. Investigating post-translational modifications induced by this compound signaling is another avenue to understand its mechanisms at the molecular level. The exploration of novel targets and mechanisms could reveal previously unknown functions of this compound in plant growth, development, or interactions with the environment. Research into related compounds, such as jasmonic acid and its derivatives, provides a foundation for exploring potential shared or unique targets and mechanisms for this compound nih.govgoogle.com.

Unraveling Complex Ecological Roles and Multi-Trophic Interactions

This compound is a volatile organic compound (VOC) and, as such, likely plays a role in the ecological interactions of plants mdpi.com. Future research will focus on unraveling its complex roles in mediating interactions between plants and other organisms across different trophic levels.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for methyl tuberonate, and what factors influence yield optimization?

- Methodological Answer: Synthesis typically involves esterification of tuberonic acid with methanol under acid catalysis. Key variables include reaction temperature (optimized at 60–80°C), molar ratios (1:1.2 tuberonic acid to methanol), and catalyst selection (e.g., sulfuric acid vs. p-toluenesulfonic acid). Yield optimization requires rigorous control of moisture levels and inert atmospheres to prevent hydrolysis .

Q. Which analytical techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–260 nm) quantifies purity. Mass spectrometry (ESI-MS) validates molecular weight, with a retention time comparison against synthetic standards .

Q. How does this compound interact with common solvents, and what implications does this have for experimental design?

- Methodological Answer: Solubility profiles vary: high solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in aqueous buffers. For bioactivity assays, pre-dissolution in DMSO followed by dilution in PBS (≤1% DMSO) minimizes solvent interference. Solvent stability studies (TGA/DSC) are recommended for long-term storage protocols .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Discrepancies often arise from variability in cell lines (e.g., HeLa vs. HEK293) or assay conditions (e.g., serum concentration, incubation time). Standardization using ISO-certified cell lines and orthogonal assays (e.g., fluorescence-based vs. luminescence) improves reproducibility. Meta-analysis of dose-response curves (EC₅₀ comparisons) identifies outliers .

Q. How can researchers design experiments to investigate this compound's stability under various physiological conditions?

- Methodological Answer: Simulated physiological environments (e.g., pH 2.0 for gastric fluid, pH 7.4 for plasma) coupled with LC-MS stability monitoring over 24–72 hours. Accelerated degradation studies (40°C/75% RH) predict shelf-life, while Arrhenius modeling extrapolates kinetic parameters .

Q. What computational modeling approaches are suitable for predicting this compound's interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) identifies binding affinities to receptors like tubulin or kinase domains. Molecular Dynamics (MD) simulations (GROMACS) assess conformational stability over 100 ns trajectories. QSAR models prioritize derivatives for synthesis based on steric/electronic descriptors .

Q. How should researchers address conflicting data on this compound's cytotoxicity in normal vs. cancer cell lines?

- Methodological Answer: Comparative transcriptomics (RNA-seq) identifies differentially expressed genes in response to treatment. Flow cytometry (Annexin V/PI staining) quantifies apoptosis/necrosis ratios. Normalize cytotoxicity data to baseline metabolic activity (MTT assay) and validate with CRISPR knockouts of putative targets .

Methodological Best Practices

- Data Validation : Always include positive/negative controls (e.g., taxol for microtubule disruption) and triplicate technical replicates to minimize instrument variability .

- Ethical Reporting : Disclose solvent concentrations, cell passage numbers, and statistical methods (e.g., ANOVA with Tukey post-hoc) to ensure reproducibility .

- Cross-Disciplinary Collaboration : Integrate synthetic chemistry with bioinformatics (e.g., PubChem data mining) to contextualize findings within existing literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.